Scientific Field: Bioengineering
Application Summary: AITC is a phytochemical abundantly present in cruciferous vegetables like cabbage, broccoli, mustard, wasabi, and cauliflower. Its clinical application still faces challenges due to factors like low aqueous solubility, instability, and low bioavailability.
Methods of Application: AITC is stored stably in the plant as its precursor sinigrin, which is physically separated from myrosin cells containing myrosinase.
Results or Outcomes: The anticancer activity of AITC against several cancer models is summarized from the literature.
Scientific Field: Histochemistry and Cell Biology
Application Summary: AITC regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis via interaction with multiple cell signaling pathways.
Methods of Application: AITC is a natural compound present in all plants of the Cruciferae family.
Results or Outcomes: AITC exhibits multiple pharmacological properties among which its anticancer activity is the most significant for cancer treatment.
Scientific Field: Agriculture and Food Industry
Application Summary: Synthetic AITC is used as an insecticide, anti-mold agent, bacteriocide, and nematicide.
Methods of Application: AITC is produced commercially by the reaction of allyl chloride and potassium thiocyanate.
Scientific Field: Biochemistry
Application Summary: AITC has an anti-inflammatory effect by inhibiting the NF-κB p65 nuclear translocation and reducing the expression of TNFα, IL-1β, and iNOS in cultured RAW264.7 macrophages.
Results or Outcomes: AITC exhibits multiple pharmacological properties among which its anti-inflammatory activity is significant.
Scientific Field: Food Science and Technology
Application Summary: AITC vapor is used as an antimicrobial and shelf life extender in food packaging.
Methods of Application: AITC is produced commercially by the reaction of allyl chloride and potassium thiocyanate.
Results or Outcomes: The use of AITC vapor in food packaging has been shown to effectively extend the shelf life of food products and reduce the risk of microbial contamination.
Scientific Field: Safety Engineering
Application Summary: AITC is used in fire alarms for the deaf.
Results or Outcomes: The use of AITC in fire alarms for the deaf has been shown to be an effective method of alerting individuals to the presence of a fire.
Allyl isothiocyanate is a naturally occurring organic compound with the chemical formula C₄H₅NS. It is an unsaturated isothiocyanate known for its strong pungent flavor and aroma, which are characteristic of various cruciferous vegetables, including mustard, horseradish, and wasabi. This compound is primarily responsible for the sharp taste associated with these foods and has been utilized for its flavoring properties in culinary applications. Allyl isothiocyanate is a colorless oil that is slightly soluble in water but more soluble in organic solvents .
The compound is produced naturally from the enzymatic hydrolysis of glucosinolates, specifically sinigrin, found in mustard seeds. When the seeds are damaged, the enzyme myrosinase is released, leading to the formation of allyl isothiocyanate as a defense mechanism against herbivores .
AITC's mechanism of action involves its interaction with TRPA1 and TRPV1 ion channels. These channels are present in sensory neurons throughout the body, including the eyes, nose, and respiratory tract. When AITC binds to these channels, it triggers a calcium influx, leading to the activation of sensory neurons and the perception of irritation, burning, and pain. This explains the tearing, burning sensation, and coughing experienced when exposed to horseradish or wasabi.
In aqueous solutions, allyl isothiocyanate can decompose to produce various by-products, including thiourea derivatives and other thiocarbamoyl compounds. The hydrolysis of allyl isothiocyanate yields allylamine, which further underscores its reactivity in biological and chemical systems .
Allyl isothiocyanate can be synthesized through several methods:
Allyl isothiocyanate has diverse applications across various fields:
Studies have shown that allyl isothiocyanate interacts with biological systems notably through its effects on ion channels TRPA1 and TRPV1, which mediate pain and irritation responses. This interaction contributes to its pungent flavor profile and potential therapeutic effects . Additionally, research indicates that allyl isothiocyanate may influence metabolic pathways related to cancer prevention by modulating enzyme activity in hepatic tissues .
Allyl isothiocyanate shares structural similarities with other compounds within the isothiocyanate family. Below are some similar compounds along with their unique characteristics:
Compound | Source | Unique Features |
---|---|---|
Phenethyl Isothiocyanate | Horseradish | Stronger flavor; primarily used in culinary applications |
Benzyl Isothiocyanate | Mustard | Exhibits antimicrobial properties; used in food safety |
2-Phenylthiosemicarbazide | Synthetic | Potential antitumor activity; less pungent than allyl |
Allyl isothiocyanate's uniqueness lies in its potent pungency and specific biological activities that distinguish it from other similar compounds. Its effectiveness as a pest repellent and potential health benefits further enhance its significance compared to its counterparts .
Allyl isothiocyanate possesses the molecular formula C₄H₅NS with a molecular weight of 99.15 g/mol [1] [2] [3]. The compound exists as a linear molecule with the International Union of Pure and Applied Chemistry systematic name 3-isothiocyanatoprop-1-ene [2] [4]. The chemical structure features an allyl group (CH₂=CH-CH₂-) linked to an isothiocyanate functional group (-N=C=S), which confers the characteristic reactivity and biological properties of this compound.
The stereochemical complexity of allyl isothiocyanate arises from its conformational flexibility. Microwave spectroscopy studies combined with quantum chemical calculations have identified two major conformers that arise due to variation in the carbon-carbon-carbon-nitrogen and carbon-carbon-nitrogen-carbon dihedral angles [5] [6] [7]. The global minimum energy conformer exhibits a carbon-nitrogen-carbon bond angle of 152.6(3)° [5] [6], which is approximately 15° larger than the analogous allyl isocyanate compound. This difference reflects a change in nitrogen hybridization from approximately sp character in allyl isothiocyanate to sp¹·⁵ character in allyl isocyanate [5] [6].
Nuclear magnetic resonance spectroscopy reveals distinctive structural features of the molecule. The ¹H nuclear magnetic resonance spectrum displays vinyl protons at δ 5.2-6.0 parts per million and methylene protons at δ 4.2 parts per million [8] [9] [10]. A particularly noteworthy feature is the near-silence of the isothiocyanate carbon in ¹³C nuclear magnetic resonance spectra, which results from the conformational dynamics and large amplitude motion in the carbon-carbon-nitrogen-carbon dihedral angle [8] [9] [10]. This phenomenon is attributed to the extreme broadening of the ¹³C nuclear magnetic resonance signal caused by structural flexibility of every conformer.
The molecular structure exhibits a dipole moment of 3.30 Debye [11], indicating significant charge separation within the molecule. The compound possesses characteristic bond lengths including a nitrogen-carbon bond length of 1.218 Angstrom and a carbon-sulfur bond length of 1.557 Angstrom [12], which are consistent with the cumulative double bond system inherent in the isothiocyanate functional group.
The thermodynamic properties of allyl isothiocyanate demonstrate its volatility and thermal characteristics. The compound exhibits a melting point ranging from -80°C to -102.5°C [1] [13] [14] and a boiling point between 150-154°C [1] [3] [13]. The density at 25°C ranges from 1.013 to 1.020 g/mL [3] [13] [14], with a refractive index of 1.529 [3] [14]. The vapor pressure at 25°C is 3.7 mmHg [13] [15], indicating moderate volatility under ambient conditions.
The heat of vaporization has been determined to be 47.6 kJ/mol [16], which reflects the intermolecular forces present in the liquid phase. The surface tension is measured at 33.97 dyn/cm [11], providing insight into the cohesive forces at the liquid-air interface. The flash point of 46°C [13] [14] indicates that the compound requires careful handling due to its flammability characteristics.
Thermal stability studies reveal that allyl isothiocyanate undergoes complex degradation pathways when subjected to elevated temperatures. Research on thermal degradation in aqueous solution at 100°C for one hour identified numerous decomposition products including diallyl sulfide, diallyl disulfide, diallyl trisulfide, diallyl tetrasulfide, allyl thiocyanate, and various heterocyclic sulfur compounds [17] [18]. The major degradation product in the aqueous phase is N,N'-diallylthiourea, which forms through hydrolysis of allyl isothiocyanate to allylamine followed by subsequent reaction with another molecule of allyl isothiocyanate [17] [18].
The decomposition kinetics follow first-order kinetics in low concentration ranges below 1.6 millimolar, with the degradation process explained by nucleophilic attack of water molecules and hydroxide ions on the allyl isothiocyanate molecule [19]. Temperature and pH are critical factors influencing decomposition rates, with alkaline conditions and elevated temperatures accelerating the breakdown process [18] [20]. Commercial formulations often contain stabilizers such as α-tocopherol at 0.01% concentration to enhance shelf life [14].
The solubility profile of allyl isothiocyanate reflects its moderate polarity and hydrophobic character. The compound exhibits limited water solubility of 2000 mg/L at 20°C [13] [21] [22], classifying it as sparingly soluble in aqueous media. This relatively low aqueous solubility is consistent with the compound's lipophilic nature and the presence of the hydrophobic allyl group.
The octanol-water partition coefficient, expressed as log P, ranges from 2.11 to 2.15 [21] [15], with the partition coefficient value of 23 [23] indicating significant preference for the organic phase over the aqueous phase. This hydrophobic character influences the compound's distribution and bioavailability in biological systems. The soil organic carbon-water partition coefficient (Koc) is 260 mL/g [22], suggesting moderate mobility in soil environments.
Environmental fate studies indicate a bioconcentration factor of 12 [22], suggesting low potential for bioaccumulation in aquatic organisms. The relatively short half-lives for volatilization from model river systems (6.5 hours) and model lakes (5 days) demonstrate rapid environmental dissipation [22]. However, adsorption to suspended solids and sediment can extend the volatilization half-life to approximately 30 days in pond environments [22].
The thermodynamics of partitioning behavior have been extensively studied across various systems. Research on oil/air, oil/water, and octanol/water partitioning reveals stronger preference for oil or octanol phases compared to air or water phases due to the hydrophobic nature of the compound [24]. Temperature effects show that partitioning coefficients increase with temperature in organic phases while decreasing in aqueous phases [24].
Solubility in organic solvents is considerably higher than in water, with the compound being miscible in many organic solvents including ethanol, ethyl ether, chloroform, and benzene [22]. This broad solubility in organic media facilitates its use in various industrial applications and extraction processes.
Infrared spectroscopy provides definitive identification of allyl isothiocyanate through characteristic vibrational bands. The most diagnostic feature is the isothiocyanate stretching vibration at approximately 2080 cm⁻¹ [25] [26], which represents the antisymmetric stretching of the nitrogen-carbon-sulfur functional group. Additional characteristic bands include the carbon-carbon double bond stretching vibration at 1622 cm⁻¹ [27] and carbon-hydrogen stretching vibrations at 3101 cm⁻¹ [27]. The hydroxyl stretching vibration observed at 3582 cm⁻¹ and carbonyl stretching at 1726 cm⁻¹ in some samples may indicate the presence of impurities or degradation products [27].
Mass spectrometry provides molecular identification through characteristic fragmentation patterns. The molecular ion peak appears at m/z 99, corresponding to the molecular weight [28] [29]. The base peak occurs at m/z 41, with significant fragments at m/z 39 and 72 [28] [29]. These fragmentation patterns are consistent with loss of the isothiocyanate group and subsequent rearrangements of the allyl moiety.
Nuclear magnetic resonance spectroscopy offers detailed structural information despite the inherent challenges associated with the isothiocyanate functional group. The ¹H nuclear magnetic resonance spectrum exhibits well-resolved signals for the vinyl protons in the range of δ 5.2-6.0 parts per million and the methylene protons at δ 4.2 parts per million [8] [9] [10]. The ¹³C nuclear magnetic resonance spectrum presents unique challenges due to the near-silence of the isothiocyanate carbon, which results from rapid conformational exchange and large amplitude molecular motions [8] [9] [10].
Gas chromatography-mass spectrometry represents the most commonly employed analytical method for quantitative determination of allyl isothiocyanate in food products and biological samples [30] [31]. For liquid chromatography applications, derivatization strategies using N-(tert-butoxycarbonyl)-L-cysteine methyl ester enable ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with limits of quantification as low as 0.842 nanomolar [30] [31].
Ultraviolet-visible spectroscopy has limited utility for allyl isothiocyanate identification due to the absence of significant chromophores in the ultraviolet region [22]. The compound does not exhibit strong electronic transitions in the commonly accessible spectral range, making this technique unsuitable for routine analysis.
Advanced spectroscopic techniques including Fourier transform microwave spectroscopy have been employed to study conformational dynamics and determine precise molecular structures [5] [6] [7]. These studies have revealed detailed information about rotational constants, dipole moment components, and isotopologue substitution patterns that provide comprehensive characterization of the molecular structure and dynamics.
Table 1: Fundamental Chemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₅NS | [1] [2] [3] |
Molecular Weight (g/mol) | 99.15 | [1] [2] [3] |
CAS Registry Number | 57-06-7 | [1] [2] [3] |
IUPAC Name | 3-isothiocyanatoprop-1-ene | [2] [4] |
InChI Key | ZOJBYZNEUISWFT-UHFFFAOYSA-N | [2] [4] |
SMILES | C=CCN=C=S | [2] [4] |
Physical State | Liquid | [3] [14] |
Color | Colorless to light amber | [3] [14] |
Odor | Pungent, mustard-like | [1] |
Table 2: Physical Properties and Thermodynamic Data
Property | Value | Reference |
---|---|---|
Melting Point (°C) | -80 to -102.5 | [1] [13] [14] |
Boiling Point (°C) | 150-154 | [1] [3] [13] |
Density (g/mL at 25°C) | 1.013-1.020 | [3] [13] [14] |
Refractive Index (n₂₀/D) | 1.529 | [3] [14] |
Flash Point (°C) | 46 | [13] [14] |
Vapor Pressure (mmHg at 25°C) | 3.7 | [13] [15] |
Heat of Vaporization (kJ/mol) | 47.6 | [16] |
Surface Tension (dyn/cm) | 33.97 | [11] |
Dipole Moment (D) | 3.30 | [11] |
Table 3: Solubility and Partition Coefficients
Property | Value | Reference |
---|---|---|
Water Solubility (mg/L at 20°C) | 2000 | [13] [21] [22] |
Log P (octanol/water) | 2.11-2.15 | [21] [15] |
Partition Coefficient (octanol/water) | 23 | [23] |
Soil Organic Carbon-Water Partition Coefficient (Koc, mL/g) | 260 | [22] |
Bioconcentration Factor (BCF) | 12 | [22] |
Stability in Water | pH and temperature dependent | [17] [18] [20] |
Hydrolysis Rate | Fully degraded within 80 min at pH 8 | [22] |
Table 4: Spectroscopic Properties
Technique | Key Features/Values | Reference |
---|---|---|
¹H NMR | Vinyl protons: δ 5.2-6.0 ppm; CH₂: δ 4.2 ppm | [8] [9] [10] |
¹³C NMR | Near-silence of isothiocyanate carbon due to conformational dynamics | [8] [9] [10] |
IR Spectroscopy (NCS stretch) | ~2080 cm⁻¹ (characteristic NCS stretch) | [25] [26] |
IR Spectroscopy (C=C stretch) | 1622 cm⁻¹ | [27] |
IR Spectroscopy (C-H stretch) | 3101 cm⁻¹ | [27] |
Mass Spectrometry (m/z) | Molecular ion: 99; Base peak: 41; Fragment: 39 | [28] [29] |
UV-Vis Spectroscopy | No significant chromophores in UV region | [22] |
Table 5: Conformational and Structural Data
Property | Value | Reference |
---|---|---|
Number of Conformers | 2 major conformers | [5] [6] [7] |
Global Minimum Structure | Conformer I | [5] [6] [7] |
CCCN Dihedral Angle (°) | Variable due to conformational dynamics | [9] [5] |
CCNC Dihedral Angle (°) | Variable due to large amplitude motion | [9] [5] |
CNC Bond Angle (°) | 152.6(3) | [5] [6] |
N-C Bond Length (Å) | 1.218 | [12] |
C=S Bond Length (Å) | 1.557 | [12] |
Hybridization at Nitrogen | ~sp character | [5] [6] |
Flammable;Acute Toxic;Irritant;Environmental Hazard